molecular formula C10H11N3O2 B6181818 ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092216-28-7

ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B6181818
CAS No.: 2092216-28-7
M. Wt: 205.21 g/mol
InChI Key: OIDXKWHNSMYEOF-UHFFFAOYSA-N
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Description

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate (EAPC) is a chemical compound belonging to the family of imidazopyridine derivatives. It is a white, crystalline solid with a molecular weight of 189.20 g/mol and a melting point of 148-150°C. EAPC is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. It has been used in the synthesis of a variety of bioactive molecules, including those with potential therapeutic applications.

Scientific Research Applications

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of novel bioactive molecules, such as inhibitors of protein-protein interactions and protease inhibitors. In addition, it has been used in the synthesis of novel antifungal agents, anti-inflammatory agents, and antineoplastic agents. This compound has also been used in the synthesis of molecular probes for studying enzyme-catalyzed reactions, and as a building block for the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is not yet fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of hydrogen bonds between molecules. This can lead to the formation of a variety of different structures, depending on the nature of the molecules involved. In addition, this compound can also act as a nucleophile, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of certain types of bacteria, fungi, and viruses. In addition, it has been shown to have anti-inflammatory, antineoplastic, and antifungal activity. It has also been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate in laboratory experiments include its high reactivity and its ability to form a variety of different structures. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to using this compound in laboratory experiments. It is not water-soluble, and it can react with other compounds in the reaction mixture, which can lead to the formation of unwanted byproducts.

Future Directions

The future directions for research on ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate include further investigation into its mechanism of action, as well as its potential applications in drug development. In addition, further research is needed to better understand its biochemical and physiological effects, and to develop more efficient synthesis methods. Finally, further research is needed to explore the potential of this compound as a building block for the synthesis of peptide-based drugs.

Synthesis Methods

Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate can be synthesized by various methods, including condensation reactions and metal-catalyzed reactions. The most common method is the condensation reaction of ethyl acetoacetate with 1,2-diaminopyridine in the presence of an acid catalyst. This reaction produces this compound in high yields and with good regioselectivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-cyanopyridine", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium azide", "sodium hydride", "ethylamine", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: 2-cyanopyridine is reacted with ethyl acetoacetate in the presence of ammonium acetate to form ethyl 2-(pyridin-2-yl)acetate.", "Step 2: Ethyl 2-(pyridin-2-yl)acetate is then reacted with sodium azide and sodium hydride to form ethyl 2-(azidomethyl)pyridine-2-carboxylate.", "Step 3: Ethyl 2-(azidomethyl)pyridine-2-carboxylate is then reacted with ethyl chloroformate in the presence of triethylamine to form ethyl 2-(carbomethoxy)ethyl 2-(azidomethyl)pyridine-2-carboxylate.", "Step 4: Ethyl 2-(carbomethoxy)ethyl 2-(azidomethyl)pyridine-2-carboxylate is then reacted with ethylamine in the presence of acetic anhydride to form ethyl 2-(carbomethoxy)ethyl 2-(1-ethylamino)pyridine-2-carboxylate.", "Step 5: Ethyl 2-(carbomethoxy)ethyl 2-(1-ethylamino)pyridine-2-carboxylate is then reacted with sulfuric acid to form ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate.", "Step 6: Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate is then neutralized with sodium hydroxide and purified with water to obtain the final product." ] }

2092216-28-7

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2,11H2,1H3

InChI Key

OIDXKWHNSMYEOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2N)C=C1

Purity

95

Origin of Product

United States

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